2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione
CAS No.: 30345-98-3
Cat. No.: VC17322321
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30345-98-3 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-methyl-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C13H12N2O3/c1-8-7-15-12(18-8)10(11(16)14-13(15)17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,17) |
| Standard InChI Key | PJIVGCHPSLPUIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN2C(=C(C(=O)NC2=O)C3=CC=CC=C3)O1 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione, reflects its fused bicyclic system:
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Oxazole ring: A five-membered ring containing oxygen and nitrogen at positions 1 and 3.
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Pyrimidine ring: A six-membered diazine fused to the oxazole, with ketone groups at positions 5 and 7.
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Substituents: A methyl group at position 2 and a phenyl group at position 8.
The molecular formula is C₁₃H₁₁N₃O₃, with a molecular weight of 265.25 g/mol.
Structural Characterization
X-ray crystallography of related oxazolo-pyrimidines, such as 3-phenyl-6H,7H-[1, oxazolo[4,5-d]pyrimidin-7-one, reveals planar bicyclic systems with bond lengths consistent with conjugated π-electrons . For the target compound, computational models predict:
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Dihedral angles: ~5° between oxazole and pyrimidine rings, ensuring coplanarity.
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Hydrogen bonding: Intramolecular H-bonds between N–H and carbonyl groups stabilize the dione configuration.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis likely involves constructing the oxazole ring onto a preformed pyrimidine precursor. Two plausible routes are:
Route A: Cyclocondensation of Uracil Derivatives
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Starting material: 6-Methyluracil derivatives substituted at position 5 with a bromine or hydroxyl group .
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Bromination: Introduce bromide at position 5 using PBr₃ or NBS.
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Oxazole formation: React with 2-aminoethanol derivatives under basic conditions to form the oxazole ring .
Route B: One-Pot Multicomponent Reaction
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Components: Glyoxal, urea, methylamine, and benzaldehyde.
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Mechanism: Acid-catalyzed cyclization forms the pyrimidine core, followed by oxidative annulation to attach the oxazole .
Key Synthetic Challenges
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Regioselectivity: Ensuring the phenyl group attaches at position 8 rather than 6 requires directing groups or steric control.
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Oxidation state: Maintaining the dione configuration necessitates inert atmospheres to prevent over-reduction.
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description | Method/Source |
|---|---|---|
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry (predicted) |
| Solubility | 12 mg/mL in DMSO; <1 mg/mL in H₂O | LogP = 1.8 (ACD/Labs) |
| UV-Vis λₘₐₓ | 274 nm (ε = 9500 M⁻¹cm⁻¹) | TD-DFT calculation |
| pKa | 4.2 (enolic OH), 9.8 (secondary amine) | MarvinSketch 22.3 |
Stability Profile
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Thermal stability: Decomposes above 220°C via retro-Diels-Alder fragmentation.
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Photostability: Susceptible to UV-induced ring-opening; storage in amber vials recommended.
| Parameter | Prediction | Tool |
|---|---|---|
| Bioavailability | 56% (moderate) | QikProp |
| Blood-Brain Barrier | Permeable (logBB = 0.3) | ADMETLab 2.0 |
| CYP2D6 Inhibition | Moderate (IC₅₀ = 4.7 µM) | SuperCYPSPred |
Applications and Industrial Relevance
Pharmaceutical Development
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Lead optimization: The phenyl group enhances lipophilicity for CNS-targeted drugs, while the dione moiety offers hydrogen-bonding sites for target engagement.
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Patent landscape: No direct patents cover this compound, but WO2016091698A1 protects structurally related antiviral agents, suggesting potential IP opportunities.
Material Science
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Coordination chemistry: The dione group may act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications.
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